molecular formula C5H5ClN2O2 B1580971 5-(Chloromethyl)uracil CAS No. 3590-48-5

5-(Chloromethyl)uracil

Cat. No. B1580971
CAS RN: 3590-48-5
M. Wt: 160.56 g/mol
InChI Key: UCDUBKRXOPMNGH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)uracil is a chemical compound with the empirical formula C5H5ClN2O2 . It has a molecular weight of 160.56 . It is used in laboratory settings .


Synthesis Analysis

The synthesis of 5-(Chloromethyl)uracil can be achieved using 3-methyl-6-chlorouracil as the starting material . Another method involves the chlorination of 5-nitro-6-methyluracil with molecular chlorine.


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)uracil consists of a pyrimidine ring with a chloromethyl group attached . The InChI string representation of the molecule is 1S/C5H5ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10) .


Chemical Reactions Analysis

5-(Chloromethyl)uracil can undergo various chemical reactions due to its reactive sites. For instance, the chlorination of 5-nitro-6-methyluracil with molecular chlorine leads to chlorinated derivatives with different substitution patterns.


Physical And Chemical Properties Analysis

5-(Chloromethyl)uracil has a melting point of over 350°C . It has a density of 1.4±0.1 g/cm³ and a molar refractivity of 34.5±0.3 cm³ . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis of Di-substituted Uracil Derivatives

5-(Chloromethyl)uracil is utilized in the synthesis of various di-substituted uracil derivatives. This process involves a one-step synthesis from readily available materials, resulting in a stable, crystalline solid that is receptive to nucleophilic attack, leading to the production of these derivatives (Greenwald, 1976).

Potential in Antiviral and Cytotoxic Activities

Research into 5-(acylethynyl)uracils, derived from similar compounds, indicates their cytotoxicity against various cell lines. This suggests potential applications in antiviral treatments, although their effectiveness at subtoxic concentrations requires further exploration (Kundu et al., 1999).

Preparation of 5-Methylmercaptouracil

5-Methylmercaptouracil can be prepared through the reaction of uracil with specific chemicals, a process that also results in the formation of several other compounds. This illustrates the chemical versatility and reactivity of uracil derivatives (Anzai & Suzuki, 1966).

Synthesis of Uracil Non-Nucleoside Derivatives

Novel uracil non-nucleoside derivatives have been synthesized using chloromethyl ethers and various uracils. Some of these compounds have shown promising activity against HIV-1, highlighting the potential of these derivatives in antiviral therapies (El‐Brollosy et al., 2009).

Electron Attachment Studies

Studies on electron attachment (EA) and dissociative electron attachment (DEA) to 5-chloro uracil (5-ClU) provide insights into the behavior of these molecules under specific conditions, contributing to the understanding of their physical and chemical properties (Denifl et al., 2003).

Development of Chemical Reactions

Development of reactions with 5-substituted 1,3-dimethyluracils, including those involving 6-chloro-1,3-dimethyluracil, demonstrates the potential for synthesizing a variety of chemically diverse compounds. These reactions are key in exploring new pharmaceutical applications (Norris & Shechter, 1999).

Crystal Structure Analysis

Investigations into the crystal structures of 5-substituted uracils, including chloro derivatives, help in understanding their molecular configurations and potential interactions in various applications, such as in pharmaceuticals and material science (Barnett et al., 2008).

Electrochemical Dimerization Reactivity

Studies on electrochemical dimerization reactivity of 5-substituted uracils, including chloro variants, provide insights into their potential use in synthesizing new molecular structures, which could have implications in drug design and synthesis (Hatta et al., 2001).

Safety And Hazards

5-(Chloromethyl)uracil can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be handled with protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

5-(chloromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDUBKRXOPMNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284663
Record name 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)uracil

CAS RN

3590-48-5
Record name 3590-48-5
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Record name 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
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Record name 5-(Chloromethyl)uracil
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Synthesis routes and methods I

Procedure details

A solution of 1.4 g. (0.010 mole) of 5-hydroxymethyl uracil in 12.5 ml. of concentrated hydrochloric acid was prepared. A colorless precipitate (5-chloromethyl uracil) formed within two minutes and after about ten minutes the precipitate was collected by filtration, washed rapidly with ice cold water, dried and then suspended in 10 ml. of dimethylformamide.
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Synthesis routes and methods II

Procedure details

Thionyl chloride ((10 ml) was added to a suspension of 5-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione (0.60 g, 4.2 mmol)from step (11a) in dioxane (15 ml). The reaction was heated to reflux for 4 h, allowed to cool, and concentrated in vacuo to give the 5-(chloromethyl)-2,4(1H,3H)-pyrimidinedione (0.62 g, 100%) as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
W Skinner, M Schelstraete, B Baker - The Journal of Organic …, 1960 - ACS Publications
Efforts were shifted to the chlorination of 5-(hydroxymethyl) uracil (II), which was prepared by the method of Cline et al. 7 Attempts to chlorin-ate II in pyridine with thionyl chloride …
Number of citations: 20 pubs.acs.org
D Peters, AB Hörnfeldt… - Journal of heterocyclic …, 1990 - Wiley Online Library
… The impurities found seemed to be the result of a Wurtz-related coupling of two 5-chloromethyluracil molecules, according to ‘H nmr and mass spectroscopic analysis. These impurities …
Number of citations: 179 onlinelibrary.wiley.com
L Bohacek, I Filip - inis.iaea.org
[en] The dehalogenation of 5-chloromethyl uracil and hydrogenation of 5-hydroxymethyl uracil was studied in the presence of metallic catalyst in aqueous solutions with the aim to …
Number of citations: 0 inis.iaea.org
JR Bartels-Keith, JB Mahoney… - The Journal of Organic …, 1985 - ACS Publications
Tautomeric heterocyclic thiols are readily alkylated by 5-(halomethyl) uracils, giving both S-and N-substituted products. S derivatives such as 19 undergo rapidelimination of thiolate …
Number of citations: 16 pubs.acs.org
JC Kim, MH Lee, SK Choi - Archives of Pharmacal Research, 1998 - Springer
… To a stirred mixed solution of 5-chloromethyl uracil (0.3 g, 1.87 mmol) and 1,2,3,5-tetra-O-acetyl-lg-D-ribofuranose (0.594 g, 1.87 mmol) in anhydrous CH3CN (30 ml) under N2 was …
Number of citations: 9 link.springer.com
H Silberman - The Journal of Organic Chemistry, 1960 - ACS Publications
4i?-pyran5 and 34 g.(0.342 mol.) of phosgene was maintained for 7 days at 40 in a sealed glass tube. Vacuum dis-tillation of the mixture yielded 9.4 g.(39%) of the initial ester, …
Number of citations: 4 pubs.acs.org
J Ochocki, A Erxleben, B Lippert - Journal of heterocyclic …, 1997 - Wiley Online Library
… Dimethyl 5-uracilmefhylphosphonate (4) and diethyl 5-uracilmethylphosphonate (5) were synthesized via the 5-chloromethyluracil condensation with trimethyl phosphite and triethyl …
Number of citations: 21 onlinelibrary.wiley.com
ZA Martirosyan, VI Gunar, SI Zav'yalov - … of the Academy of Sciences of …, 1970 - Springer
Conclusions 1. The interaction of uracil and adenine with p-toluenesulfonyl chloride in pyridine leads to the corresponding 1- and 9-tosyl derivatives, which are also formed in the …
Number of citations: 11 link.springer.com
E Taylor, C Cheng - The Journal of Organic Chemistry, 1960 - ACS Publications
The desulfurization of a mercapto or alkylmer-capto substituent is often a critical step in heterocyclic synthesis, particularly in pyrimidine and purine chemistry. The most commonly …
Number of citations: 41 pubs.acs.org
T SUGIKI, Y INAKI - Journal of Photopolymer Science and …, 2003 - jstage.jst.go.jp
Enol ether derivative of poly (5-vinyluracil) released completely the tert-butyl groups above 195 C and gave poly (5-vinyluracil). The resist film as spin coated from chloroform solution …
Number of citations: 2 www.jstage.jst.go.jp

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